N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Description
N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound that features a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidine ring with an ethylsulfamoyl group
Properties
IUPAC Name |
N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2N3O3S/c1-2-16-21(19,20)9-3-6-17(7-9)11(18)15-8-12(4-5-12)10(13)14/h9-10,16H,2-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYXNXTZWELME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)NCC2(CC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the difluoromethylcyclopropyl intermediate:
Attachment of the pyrrolidine ring: The difluoromethylcyclopropyl intermediate is then reacted with a pyrrolidine derivative under conditions that promote nucleophilic substitution.
Introduction of the ethylsulfamoyl group: The final step involves the sulfonation of the pyrrolidine ring with an ethylsulfamoyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-[[1-(trifluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[[1-(fluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
